molecular formula C20H24O11 B1246351 Tetrahydroswertianolin

Tetrahydroswertianolin

Cat. No. B1246351
M. Wt: 440.4 g/mol
InChI Key: FOVMRYXSQHNGSU-GSCMKZIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydroswertianolin is a xanthone glycoside that is the 1,2,3,4-tetrahydro derivaive of swertianolin (the S,4R-stereoisomer). It is isolated from Swertia japonica and shows hepatoprotective properties. It has a role as a hepatoprotective agent and a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an aromatic ether and a xanthone glycoside. It derives from a swertianolin.

Scientific Research Applications

Hepatoprotective Agent from Swertia Japonica

Tetrahydroswertianolin has been identified as a hepatoprotective agent from Swertia Japonica. This compound is effective in preventing immunologically induced liver injury in mice (Hase et al., 1997).

Inhibition of Tumor Necrosis Factor-Alpha-Dependent Hepatic Apoptosis

Another study highlights tetrahydroswertianolin's inhibitory effect on tumor necrosis factor-alpha (TNF-alpha)-dependent hepatic apoptosis. It effectively reduces DNA fragmentation, chromatin condensation, and apoptotic body formation, suggesting its importance in hepatoprotective mechanisms (Hase et al., 1999).

Hepatoprotective Principles in Swertia Japonica

Research on Swertia Japonica has led to the isolation of tetrahydroswertianolin, which exhibits potent hepatoprotective activity in a dose-dependent manner, surpassing the effects of glycyrrhizin, a known hepatoprotective agent (Hase et al., 1997).

Xanthone-O-Glucosides in Swertia Purpurascens

Investigation into the chemical constituents of Swertia Purpurascens revealed compounds including tetrahydroswertianolin, showcasing significant central nervous system depressant, cardiovascular stimulant, and anticonvulsant activities. This study emphasizes the therapeutic potential of these compounds in traditional medicine (Ghosal et al., 1974).

properties

Product Name

Tetrahydroswertianolin

Molecular Formula

C20H24O11

Molecular Weight

440.4 g/mol

IUPAC Name

(1S,4R)-4,8-dihydroxy-6-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydroxanthen-9-one

InChI

InChI=1S/C20H24O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h4-5,8,10,12,15,17-18,20-24,26-27H,2-3,6H2,1H3/t8-,10+,12-,15-,17+,18-,20-/m1/s1

InChI Key

FOVMRYXSQHNGSU-GSCMKZIOSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)[C@H](CC[C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(CCC3O)OC4C(C(C(C(O4)CO)O)O)O)O

synonyms

tetrahydro-swertianolin
tetrahydroswertianolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydroswertianolin
Reactant of Route 2
Tetrahydroswertianolin
Reactant of Route 3
Tetrahydroswertianolin
Reactant of Route 4
Tetrahydroswertianolin
Reactant of Route 5
Tetrahydroswertianolin
Reactant of Route 6
Tetrahydroswertianolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.